molecular formula C8H18O4S2 B1682518 Sulfonethylmethane CAS No. 76-20-0

Sulfonethylmethane

Cat. No. B1682518
CAS RN: 76-20-0
M. Wt: 242.4 g/mol
InChI Key: LKACJLUUJRMGFK-UHFFFAOYSA-N
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Description

Sulfonethylmethane, also known as Trional, is an ethyl analog of sulfonmethane . It is a chemical compound that was first synthesized by Eugen Baumann in 1888 and introduced as a hypnotic drug by Alfred Kast . Its appearance is either in colorless crystalline or powdered form .


Molecular Structure Analysis

Sulfonethylmethane contains a total of 31 bonds. There are 13 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, and 2 sulfone(s) .

Scientific Research Applications

1. Agricultural Applications

Sulfonethylmethane, particularly as ethylmethane sulfonate (EMS), has been widely used in agricultural research. It plays a crucial role in mutagenesis, a process that induces mutations to create genetic variations in plants. This technique has been employed in various crops for improving agronomic traits.

  • In one study, EMS was used for mutagenesis in Elephant Grass (Pennisetum purpureum), to evaluate its growth, yield, and quality on acid soils (Munasik, Sutrisno, Anwar, & Prayitno, 2012).
  • Another study focused on optimizing EMS-mediated mutagenesis in Korean commercial rice , Japonica cv. Dongjin, highlighting EMS's importance in crop breeding and functional study of agronomic traits (Lee, Kim, & Kim, 2017).
  • EMS mutagenesis has also been applied to maize breeding in China, showcasing its effectiveness in creating and improving maize germplasm (Lin Xiu, 2012).

2. Genetic and Epigenetic Research

Sulfonethylmethane's role extends to genetic and epigenetic research, providing insights into DNA sequence and methylation changes.

  • A study on rice (Oryza sativa L.) investigated the impact of EMS on cytosine methylation and DNA sequence, revealing significant methylation and genetic changes induced by EMS treatments, especially in plants with altered phenotypes (Wang et al., 2011).

3. Research in Molecular Biology and Genetics

EMS is instrumental in molecular biology and genetics, particularly in the study of model organisms and the identification of gene functions.

  • Research on Drosophila (fruit fly) utilized EMS mutagenesis to create loss-of-function mutants, shedding light on the role of Drosophila IKKγ in the immune response against bacterial infections (Rutschmann et al., 2000).
  • In Brassica oleracea (species including broccoli, cabbage), EMS mutagenesis was used for genetic screening, demonstrating its effectiveness in identifying mutants affecting development (Himelblau et al., 2009).

properties

IUPAC Name

2,2-bis(ethylsulfonyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S2/c1-5-8(4,13(9,10)6-2)14(11,12)7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKACJLUUJRMGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(S(=O)(=O)CC)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046411
Record name Sulfonethylmethane
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Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfonethylmethane

CAS RN

76-20-0
Record name 2,2-Bis(ethylsulfonyl)butane
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Record name Sulfonethylmethane [NF]
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Record name Sulfonethylmethane
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Record name Sulfonethylmethane
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Record name 2,2-bis(ethylsulphonyl)butane
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Record name SULFONETHYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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